molecular formula C2H5F B3028841 Fluoroethane CAS No. 353-36-6

Fluoroethane

Cat. No.: B3028841
CAS No.: 353-36-6
M. Wt: 48.06 g/mol
InChI Key: UHCBBWUQDAVSMS-UHFFFAOYSA-N
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Description

Fluoroethane, also known as ethyl fluoride, is a hydrofluorocarbon with the chemical formula C2H5F. It is a volatile derivative of ethane and appears as a colorless, odorless, and flammable gas at room temperature.

Mechanism of Action

Target of Action

Fluoroethane, also known as ethyl fluoride, is a hydrofluorocarbon with the chemical formula C2H5F . It is a volatile derivative of ethane It’s known that this compound can cause asphyxiation by displacing oxygen in the air .

Mode of Action

It is known to be incompatible with most strong reducing agents and oxidizers, and may be incompatible with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides . This suggests that this compound may interact with these substances, potentially leading to chemical reactions or changes in their properties.

Biochemical Pathways

As a member of the wider class of substances known as fluorinated organic compounds , it may have similar effects on biochemical pathways as other members of this class

Result of Action

This compound can cause asphyxiation by displacing oxygen in the air . This suggests that its primary molecular and cellular effect is to reduce the availability of oxygen to cells, potentially leading to hypoxia and associated cellular damage.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the concentration of this compound in the environment would directly affect its absorption and distribution in the body. Additionally, the presence of other gases or substances in the environment could potentially interact with this compound, affecting its stability and action. Furthermore, this compound has a global warming potential, indicating its environmental impact .

Biochemical Analysis

Biochemical Properties

It is known to interact with various enzymes and proteins, potentially influencing their function . The nature of these interactions is complex and may involve changes in the conformation or activity of these biomolecules .

Cellular Effects

Fluoroethane can have diverse effects on cells and cellular processes. It may influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions can lead to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This may be due to the compound’s stability, degradation, and long-term effects on cellular function . Both in vitro and in vivo studies are needed to fully understand these temporal effects .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses may have toxic or adverse effects, while lower doses may have different effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: This involves the reaction of ethyl chloride with mercury(II) fluoride (Hg2F2) to produce fluoroethane and mercury(II) chloride (Hg2Cl2) .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of ethanol with hydrogen fluoride (HF) in the presence of sulfuric acid (H2SO4) or antimony pentafluoride (SbF5) as catalysts. The reaction conditions include elevated temperatures to facilitate the conversion .

Chemical Reactions Analysis

Types of Reactions: Fluoroethane undergoes various chemical reactions, including:

    Combustion: this compound can combust in the presence of oxygen to produce carbon dioxide, water, and hydrogen fluoride.

    Substitution: this compound can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Combustion: Requires oxygen and an ignition source.

    Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines.

Major Products:

Scientific Research Applications

Fluoroethane has several applications in scientific research:

Comparison with Similar Compounds

  • Fluoromethane (CH3F)
  • Fluoropropane (C3H7F)
  • 1,1-Difluoroethane (C2H4F2)
  • 1,2-Dithis compound (C2H4F2)
  • 1,1,1-Trithis compound (C2H3F3)
  • 1,1,2-Trithis compound (C2H3F3)
  • Vinyl fluoride (C2H3F)

Comparison: this compound is unique among these compounds due to its specific balance of volatility and reactivity. It has a lower boiling point compared to fluoropropane and difluoroethanes, making it more suitable for applications requiring rapid vaporization. Additionally, its single fluorine atom provides a distinct reactivity profile, allowing for selective substitution reactions .

Properties

IUPAC Name

fluoroethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5F/c1-2-3/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UHCBBWUQDAVSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H5F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name ETHYL FLUORIDE
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DSSTOX Substance ID

DTXSID2059857
Record name Fluoroethane
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Molecular Weight

48.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Ethyl fluoride appears as a colorless, odorless, flammable gas. Can cause asphyxiation by the displacement of air. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket., Colorless odorless gas; [CAMEO]
Record name ETHYL FLUORIDE
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CAS No.

353-36-6
Record name ETHYL FLUORIDE
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Record name Fluoroethane
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Record name Ethane, fluoro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the basic structure of fluoroethanes?

A1: Fluoroethanes are derivatives of ethane (C₂H₆) where one or more hydrogen atoms are replaced by fluorine atoms.

Q2: Can you provide examples of different fluoroethanes and their molecular formulas?

A2: Certainly! Examples include:

    Q3: How does the position of fluorine atoms influence the properties of fluoroethanes?

    A3: The position of fluorine atoms significantly impacts the physical and chemical properties of fluoroethanes. For instance, 1,2-difluoroethane exhibits a gauche conformation preference due to electrostatic interactions between fluorine atoms [], while 1-chloro-2-fluoroethane favors an anti conformation [].

    Q4: What spectroscopic techniques are useful for studying fluoroethanes?

    A4: Various spectroscopic techniques provide insights into the structure and properties of fluoroethanes:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR helps determine conformational equilibria and barriers to rotation in halogenated ethanes, including fluoroethanes [].
    • Infrared (IR) Spectroscopy: IR spectroscopy reveals information about vibrational modes and conformational preferences in fluoroethanes. For example, studies on 1-chloro-2-fluoroethane have used high-resolution IR spectroscopy to investigate vibrational mode coupling in its gauche and trans conformers [].
    • Microwave Spectroscopy: This technique provides precise structural information, including bond lengths and angles. For instance, the microwave spectrum of 1-bromo-1-fluoroethane provided insights into its structure and electronic properties [].
    • Vacuum Ultraviolet (VUV) and Photoelectron Spectroscopy: These techniques offer information about electronic structures and ionization potentials, shedding light on the bonding characteristics of fluoroethanes [].

    Q5: What are the common applications of fluoroethanes?

    A5: Fluoroethanes find use in various applications, including:

    • Refrigerants: Several fluoroethanes, such as 1,1,1,2-tetrathis compound (HFC-134a) and pentathis compound (HFC-125), serve as refrigerants, replacing ozone-depleting chlorofluorocarbons (CFCs) [, , ].
    • Foam-blowing agents: Certain fluoroethanes are employed as blowing agents in the production of foams [, ].
    • Propellants: Some fluoroethanes act as propellants in aerosol products [].
    • Solvents and cleaning agents: Fluoroethanes can serve as solvents in industrial applications [, ].

    Q6: How does the stability of fluoroethanes under various conditions impact their applications?

    A6: The stability of fluoroethanes is crucial for their performance. For instance, their resistance to hydrolysis and thermal decomposition is essential for their use as refrigerants.

    Q7: Are there any concerns regarding the compatibility of fluoroethanes with certain materials?

    A7: Yes, material compatibility is an important consideration. Some fluoroethanes may exhibit compatibility issues with specific plastics and metals. For example, certain refrigerant blends have been developed to address compatibility concerns [].

    Q8: How are fluoroethanes metabolized in living organisms?

    A8: Fluoroethanes are primarily metabolized via cytochrome P450-catalyzed oxidation of C-H bonds, leading to the formation of acyl halides which are further hydrolyzed to excretable carboxylic acids. Halogenated aldehydes formed during metabolism can be oxidized to halogenated carboxylic acids or reduced to halogenated alcohols, which are then excreted in urine [].

    Q9: What is the environmental impact of fluoroethanes, particularly concerning ozone depletion?

    A9: While many fluoroethanes are designed as replacements for ozone-depleting CFCs, some HCFCs still possess ozone depletion potential, albeit significantly lower than CFCs. The development of HFCs with no ozone depletion potential is ongoing [, ].

    Q10: Are there any regulations in place regarding the use and disposal of fluoroethanes?

    A10: Yes, the Montreal Protocol, an international treaty, regulates the production and consumption of ozone-depleting substances, including many fluoroethanes. This protocol aims to phase out these substances to protect the ozone layer [].

    Q11: How is computational chemistry used to study fluoroethanes?

    A11: Computational methods provide valuable insights into the properties and behavior of fluoroethanes.

    • Ab initio calculations: These calculations, based on quantum mechanics, help determine molecular geometries, dipole moments, vibrational frequencies, and infrared intensities of fluoroethanes []. These calculations are valuable for predicting the properties of new this compound compounds and understanding their behavior.
    • Molecular mechanics calculations: These calculations, based on classical physics, are useful for exploring the conformational energy landscape of fluoroethanes. They can be used to predict the relative stability of different conformers and the barriers to rotation around single bonds [].
    • Molecular dynamics (MD) simulations: MD simulations simulate the movement of atoms and molecules over time, providing insights into the dynamic behavior of fluoroethanes in different environments [].

    Q12: Can you provide examples of how computational chemistry has been applied to specific fluoroethanes?

    A12: Of course! For example:

    • 1,2-Dithis compound: Ab initio calculations have been used to investigate the gauche conformational preference in 1,2-dithis compound [, ].
    • 1-chloro-2-fluoroethane: Ab initio calculations have been employed to study the conformational preferences and hyperconjugative interactions in 1-chloro-2-fluoroethane [].
    • This compound hydrates: Molecular dynamics simulations have been used to explore the stability and structure of this compound hydrates, which are relevant for applications such as water desalination [].

    Q13: What are the primary reactions involving fluoroethanes?

    A13: Fluoroethanes can participate in several reactions, including:

    • Elimination reactions: Fluoroethanes can undergo elimination reactions to form alkenes. For example, 1,2-dithis compound can eliminate hydrogen fluoride to produce vinyl fluoride [].

    Q14: Can you provide an example of a reaction mechanism involving this compound?

    A14: One example is the thermal decomposition of 1,2-dithis compound to yield vinyl fluoride and hydrogen fluoride. This reaction proceeds via a four-centered transition state, involving the breaking of a C-H bond and a C-F bond and the formation of a C=C bond and an H-F bond [, ].

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